molecular formula C12H14N2O5 B554787 Carbobenzoxy-L-asparagine CAS No. 2304-96-3

Carbobenzoxy-L-asparagine

Cat. No. B554787
CAS RN: 2304-96-3
M. Wt: 266.25 g/mol
InChI Key: FUCKRCGERFLLHP-VIFPVBQESA-N
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Description

Carbobenzoxy-L-asparagine, also known as Nalpha-Carbobenzoxy-L-asparagine, is a compound used in various applications . It is an alpha-amino acid found in animal proteins and is used in the biosynthesis of proteins .


Synthesis Analysis

The synthesis of Carbobenzoxy-L-asparagine involves various processes. For instance, one study mentions the use of L-asparaginase for the conversion of L-asparagine to L-aspartic acid and ammonia . Another study discusses the use of sequential design for enhanced L-asparaginase synthesis from Ganoderma australe GPC191 .


Molecular Structure Analysis

The molecular structure of Carbobenzoxy-L-asparagine is represented by the chemical formula C12H14N2O5 . More detailed information about its molecular structure can be found in databases like MassBank .


Chemical Reactions Analysis

Carbobenzoxy-L-asparagine is involved in various chemical reactions. For example, L-asparaginase, an amidohydrolase enzyme, catalyzes the conversion of L-asparagine to L-aspartic acid and ammonia . Another study mentions the slow rate of hydrolysis of N-carbobenzoxy-L-asparagine .


Physical And Chemical Properties Analysis

Carbobenzoxy-L-asparagine has a white, crystalline appearance under standard conditions. Its density corresponds to 1.543 grams per cubic centimeter. The chemical formula of asparagine is C4H8N2O3, and this compound has a molar mass of 132.119 grams per mole .

Scientific Research Applications

Treatment of Acute Lymphoblastic Leukemia (ALL)

  • Summary of Application : L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Due to its ability to inhibit protein biosynthesis in lymphoblasts, L-asparaginase is used to treat acute lymphoblastic leukemia (ALL) .
  • Methods of Application : The enzyme is administered as an anticancer drug .
  • Results or Outcomes : The treatment has shown an excellent therapeutic response to asparagine-auxotrophic cancers such as ALL .

Reduction of Acrylamide in Food

  • Summary of Application : L-asparaginase is used in the food industry to reduce the formation of acrylamide, a carcinogenic compound . Acrylamide forms when starch-rich foods are cooked at temperatures above 100 °C .
  • Methods of Application : The enzyme is applied during the cooking process to break down asparagine, which is a precursor to acrylamide .
  • Results or Outcomes : The application of L-asparaginase has been effective in reducing the levels of acrylamide in cooked foods .

Production of Recombinant Proteins

  • Summary of Application : L-asparaginase is used as a vital tool for the production of recombinant proteins .
  • Methods of Application : The enzyme is used in the production process to facilitate the formation of recombinant proteins .
  • Results or Outcomes : The use of L-asparaginase has enhanced the production of recombinant proteins .

Safety And Hazards

When handling Carbobenzoxy-L-asparagine, it is recommended to do so in a well-ventilated place and to wear suitable protective equipment. It is also advised to prevent the dispersion of dust and to wash hands and face thoroughly after handling . In case of accidental release, personal precautions and protective equipment should be used .

properties

IUPAC Name

(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCKRCGERFLLHP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883824
Record name L-Asparagine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbobenzoxy-L-asparagine

CAS RN

2304-96-3
Record name N2-[(Phenylmethoxy)carbonyl]-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxy-L-asparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Asparagine, N2-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Asparagine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(phenylmethoxy)carbonyl]-L-asparagine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
E Sondheimer, RW Holley - Journal of the American Chemical …, 1954 - ACS Publications
… This structure explains the weakly acidic properties of III,2 as well as the fact that the same product is obtained from carbobenzoxy-L-asparagine methyl ester and carbobenzoxy-L-…
Number of citations: 195 pubs.acs.org
M Manning, JWM Baxter, TC Wuu… - Journal of Medicinal …, 1971 - ACS Publications
… Attempts to reduce either L-asparagine, TV-carbobenzoxyL-asparagine, or iV-carbobenzoxy… iV-Carbobenzoxy-L-asparagine Methyl Ester.—A suspension of 30 g (0.113 mole) of A'-Cbz-…
Number of citations: 6 pubs.acs.org
G Mor, N Lichtenstein - FEBS Lett, 1969 - core.ac.uk
… Anti-tumor activity of carbobenzoxy-L-asparagine was described recently [9] . It was also found that interperitoneal injections of the sodium salt of carbobenzoxy-L-phenylalanine …
Number of citations: 11 core.ac.uk
E SONDHEIMER, RJ SEMERARO - The Journal of Organic …, 1961 - ACS Publications
… (1 mmole) of carbobenzoxy-L-asparagine,13 0.258 g. (1.5mmoles… Carbobenzoxy-L-asparagine benzyl ester. This compound was prepared from 650 mg. of carbobenzoxy-L-asparagine …
Number of citations: 11 pubs.acs.org
C Ressler, H Ratzkin - The Journal of Organic Chemistry, 1961 - ACS Publications
… treated carbobenzoxyL-asparagine (I) inpyridine solution with the coupling agent A^JV'-dicyclohexylcarbodiimide.3 4Evidence of reaction was supplied by precipitation of WjiV'-…
Number of citations: 107 pubs.acs.org
R Paul, AS Kende - Journal of the American Chemical Society, 1964 - ACS Publications
… (path B) this utilizes as a first step20 the addition of carbobenzoxy-L-asparagine (la) across … This would cause any remaining 19 to go to unlabeled carbobenzoxy-L-asparagine (la). As a …
Number of citations: 48 pubs.acs.org
T Tosa, R Sano, K Yamamoto, M Nakamura… - Biochemistry, 1972 - ACS Publications
… Amino acid hydroxamates, D-aspartic acid, Ya-carbobenzoxy-L-asparagine, and a-chymotrypsin (42 U/mg) were … Ya-carbobenzoxy-L-asparagine, … 26 /Va-Carbobenzoxy-L-asparagine …
Number of citations: 64 pubs.acs.org
DT Gish, PG Katsoyannis, GP Hess… - Journal of the American …, 1956 - ACS Publications
… Carbobenzoxy-L-asparagine previously hasbeen coupled with the benzyl and methyl esters of Sbenzyl-L-cysteine by the o-phenylene chlorophosphite,2 diethyl chlorophosphite,3 …
Number of citations: 94 pubs.acs.org
M Wilchek, S Ariely, A Patchornik - The Journal of Organic …, 1968 - ACS Publications
… reaction further, we treated N“-carbobenzoxy-L-asparagine with phosgene in dioxane. … temperature through a solution of carbobenzoxyL-asparagine (13.2 g) in anhydrous dioxane, and …
Number of citations: 16 pubs.acs.org
HK Miller, H Waelsch - Archives of Biochemistry and Biophysics, 1952 - Elsevier
… (0.05 mole) of carbobenzoxy-L-asparagine was added and the mixture was rcfluxed until solution was complete (1 hr.). Upon cooling, a copious gelatinous precipitate was obtained. It …
Number of citations: 36 www.sciencedirect.com

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